3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is a chemical compound with the molecular formula . This compound is classified as a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound's unique structure allows it to exhibit a range of biological activities, making it an important subject of study in medicinal chemistry and pharmacology. It is recognized for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments .
The synthesis of 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the use of substituted phenylhydrazines followed by cyclization under acidic conditions. The reaction may be optimized using techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired product without significant by-products. The use of solvents like ethanol or methanol can facilitate the process, and purification methods such as recrystallization or chromatography are employed to isolate the final compound .
The molecular structure of 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid features a tetrahydroindazole moiety attached to a propanoic acid chain. The structural formula can be represented as follows:
The InChI code for this compound is 1S/C10H14N2O2/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6H2,(H,11,12)(H,13,14)
, which provides insights into its connectivity and stereochemistry . The compound has a melting point that varies based on purity but generally falls within the range of 100–120 °C.
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid can participate in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions; for instance, oxidation may yield carboxylic acids or ketones while reduction could produce alcohols or amines.
The mechanism of action for 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid involves its interaction with various biological targets. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation. This inhibition leads to decreased production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha.
Research indicates that this compound affects multiple biochemical pathways by modulating cell signaling and gene expression. For example, its ability to inhibit COX-2 contributes to its anti-inflammatory effects in various cell types.
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is typically a solid at room temperature with varying solubility in polar solvents like water and ethanol. Its physical characteristics include:
The chemical properties include stability under normal conditions but may vary under extreme pH or temperature settings. It exhibits reactivity typical of carboxylic acids and can form salts upon neutralization with bases .
The primary applications of 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid lie in medicinal chemistry due to its diverse biological activities. It has been investigated for potential roles in:
Additionally, ongoing research aims to explore its efficacy against various diseases such as diabetes and infections due to its broad-spectrum biological activity .
This compound represents a promising candidate for further development in pharmaceutical applications due to its unique structural properties and biological activities.
The tetrahydroindazole moiety represents a strategic modification of the classic indazole structure, where partial saturation of the six-membered ring confers distinct advantages in drug design. This scaffold maintains the essential hydrogen-bonding capabilities and aromatic character of the indazole ring system while introducing favorable pharmacokinetic properties. The 4,5,6,7-tetrahydro-2H-indazole core in 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid exhibits three key pharmacological advantages:
Metabolic Stability Enhancement: The reduction in aromatic character compared to fully unsaturated indazoles significantly decreases metabolic liabilities associated with cytochrome P450-mediated oxidation. This modification addresses a critical limitation of many aryl-imidazole-containing drug candidates, which often exhibit high metabolic clearance and potential for drug-drug interactions. Research demonstrates that tetrahydroindazole derivatives maintain target affinity while showing improved metabolic profiles in microsomal stability assays [8].
Stereoelectronic Optimization: The partially saturated ring system provides conformational flexibility that enables optimal positioning for target engagement. The puckered cyclohexene-like ring adopts multiple low-energy conformations, allowing the scaffold to adapt to binding site geometries inaccessible to planar aromatic systems. This flexibility is particularly advantageous for interacting with the complex binding pockets of enzymes and receptors involved in neurological disorders .
Hydrogen-Bonding Capabilities: The pyrazole nitrogen atoms (N1 and N2) serve as hydrogen bond acceptors, while the N2-H functions as a hydrogen bond donor. This dual functionality creates versatile recognition motifs for molecular interactions with biological targets. In gamma secretase modulators, for example, the tetrahydroindazole nitrogen atoms form critical hydrogen bonds with catalytic residues, enabling allosteric modulation of enzyme activity .
Table 1: Comparative Analysis of Indazole vs. Tetrahydroindazole Scaffolds
Property | Indazole Scaffold | Tetrahydroindazole Scaffold | Pharmacological Impact |
---|---|---|---|
Aromatic Character | Fully aromatic | Partially saturated | Reduced metabolic oxidation |
Ring Geometry | Planar | Puckered conformation | Enhanced adaptation to binding pockets |
Hydrogen Bonding Capacity | Dual H-bond acceptor | H-bond donor + acceptor | Versatile target interactions |
Electron Density | Delocalized π-system | Localized double bonds | Reduced potential for reactive metabolites |
Synthetic Versatility | Moderate | High | Diverse substitution patterns achievable |
The synthetic versatility of the tetrahydroindazole scaffold enables extensive structure-activity relationship exploration. As demonstrated in sigma receptor ligands, minor modifications at the N1 position of the tetrahydroindazole ring dramatically influence receptor selectivity and binding affinity. N-alkylation with ethyl or n-propyl groups improved sigma-2 receptor binding affinity by 4-5 fold compared to unsubstituted derivatives, highlighting the sensitivity of this region to structural optimization [8]. Similarly, in gamma secretase modulators, the regiochemistry of the amino group attachment proved critical, with the 5-amino tetrahydroindazolyl derivative exhibiting submicromolar activity (IC₅₀ = 0.38 µM) while its 6-amino regioisomer showed no activity up to 30 µM concentration .
The conjugation of propanoic acid to the tetrahydroindazole scaffold represents a strategic molecular design that significantly expands the compound's pharmacological potential. This functionalization contributes to bioactivity enhancement through three primary mechanisms:
Solubility and Salt Formation: The carboxylic acid moiety dramatically improves aqueous solubility compared to non-functionalized indazole derivatives, addressing a critical limitation of many heterocyclic drug candidates. This property enables salt formation, as evidenced by the hydrochloride salt form of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid commonly available for research applications (Molecular Weight: 230.69 g/mol) [4] [7]. The salt form exhibits enhanced stability and bioavailability in biological systems, making it particularly suitable for in vitro and in vivo pharmacological studies. The ionization state of the carboxylic acid group at physiological pH further facilitates distribution in aqueous compartments and tissue penetration [4].
Receptor Binding Interactions: The propanoic acid group serves as a versatile pharmacophoric element capable of forming critical electrostatic interactions with biological targets. As a hydrogen bond donor-acceptor system, the carboxylic acid participates in salt bridges and coordination bonds with basic residues in enzyme active sites and receptor binding pockets. In gamma secretase modulators, carboxylic acid-containing derivatives demonstrate significantly improved potency compared to ester precursors or non-acid analogs. This enhancement is attributed to the compound's ability to coordinate with catalytic residues in the gamma secretase complex, modulating Aβ₄₂ production through allosteric mechanisms .
Conformational Flexibility and Linker Function: The three-carbon chain (β-alanine linker) provides optimal spatial separation between the tetrahydroindazole scaffold and the carboxylic acid functionality. This methylene bridge allows rotational freedom that enables simultaneous binding interactions with distinct recognition sites in biological targets. The propanoic acid tether maintains the optimal distance for productive interactions while allowing conformational adaptation during binding. In antimicrobial indazole derivatives, similar propanoic acid-functionalized compounds demonstrated enhanced activity against protozoan pathogens Giardia intestinalis and Entamoeba histolytica compared to their non-functionalized analogs [5].
Table 2: Biological Activity Enhancement Through Propanoic Acid Functionalization
Target System | Activity of Parent Scaffold | Activity of Propanoic Acid Derivative | Enhancement Factor | Reference Application |
---|---|---|---|---|
Gamma Secretase | Moderate modulation | Submicromolar IC₅₀ (0.38 µM) | >10-fold | Alzheimer's disease therapeutics |
Sigma-2 Receptors | Weak binding (Ki > 2000 nM) | Potent binding (Ki = 16-839 nM) | 25-125 fold | Cancer imaging probes |
COX-2 Enzyme | Mild inhibition | Significant in vitro inhibition | >5-fold* | Anti-inflammatory agents |
Protozoan Pathogens | Variable activity | Improved anti-giardial/amebic activity | >12.8x MTZ** | Antimicrobial development |
Compared to non-acid containing indazole derivatives; *Relative to metronidazole reference [5] [8]*
The propanoic acid group also serves as a synthetic handle for further structural diversification through amide formation, esterification, or isosteric replacement. This versatility enables the development of prodrug strategies and additional structure-activity relationship studies. Carboxylic acid bioisosteres such as tetrazoles, acyl sulfonamides, and hydroxamic acids can be incorporated while maintaining the hydrogen-bonding capabilities of the parent acid but with modified pharmacokinetic properties [10]. The molecular hybridization approach, exemplified by 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid, has proven particularly valuable in multitarget drug design. For instance, in addressing infectious diseases with associated inflammatory components, compounds that simultaneously target microbial pathogens and host inflammatory pathways (e.g., COX-2 inhibition) show enhanced therapeutic efficacy [5].
The structural features of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid are optimized for drug-target interactions while maintaining favorable physicochemical properties. With calculated logP values typically ranging from 1.5-2.5 and topological polar surface areas of approximately 80 Ų, this compound series exhibits a balanced profile suitable for blood-brain barrier penetration (critical for CNS targets) and oral bioavailability [8]. The combination of the tetrahydroindazole scaffold with the propanoic acid functionality creates a versatile pharmacophore that continues to enable development of novel therapeutic agents across multiple disease domains.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7